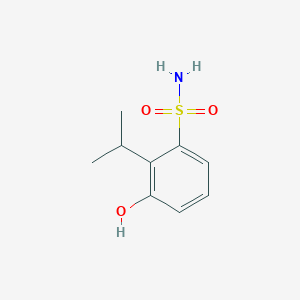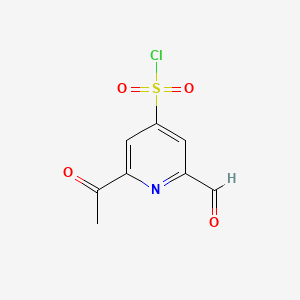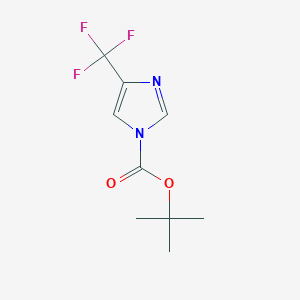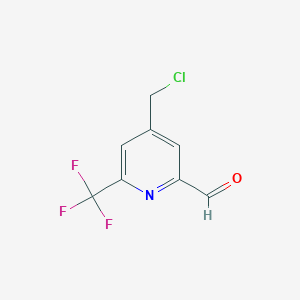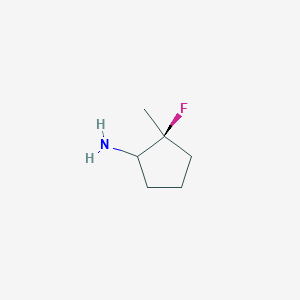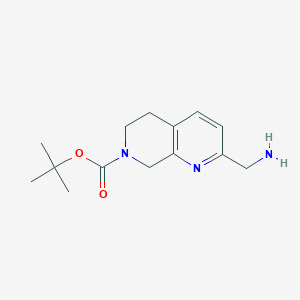![molecular formula C15H16O7 B14853906 methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allamandicin is a bioactive compound isolated from the plant Allamanda cathartica, which belongs to the family Apocynaceae. This compound is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction of the compound from the stem bark of Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The stem bark is collected and shade-dried to preserve its bioactive components.
Extraction: The dried bark is powdered and extracted using solvents such as ethanol or methanol. The extract is then filtered and concentrated under reduced pressure.
Purification: The concentrated extract is subjected to chromatographic techniques, such as column chromatography, to isolate allamandicin.
Industrial Production Methods
Industrial production of allamandicin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of allamandicin for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives with potential bioactivity.
Reduction: Reduction reactions can modify the functional groups in allamandicin, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the allamandicin molecule, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of allamandicin with enhanced or modified bioactivity. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Allamandicin has been extensively studied for its scientific research applications, including:
Chemistry: Allamandicin is used as a lead compound in the synthesis of new bioactive molecules.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Allamandicin exhibits anticancer activity and is being investigated for its potential use in cancer therapy.
Wirkmechanismus
Allamandicin exerts its effects through various molecular targets and pathways. The compound interacts with cellular enzymes and proteins, disrupting their normal function. For example, allamandicin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential skin-whitening agent. Additionally, allamandicin induces apoptosis in cancer cells by activating caspase enzymes and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allamandin: Another bioactive compound from Allamanda cathartica with similar antimicrobial properties.
Plumericin: An iridoid lactone with anti-inflammatory and anticancer activities.
Isoplumericin: A derivative of plumericin with enhanced bioactivity.
Uniqueness of Allamandicin
Allamandicin is unique due to its potent tyrosinase inhibitory activity and its ability to induce apoptosis in cancer cells. Its diverse pharmacological properties make it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C15H16O7 |
|---|---|
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3/t6-,7+,9-,10+,11+,14+,15-/m0/s1 |
InChI-Schlüssel |
RMYLCIMGXGYTTK-NUOPGBMCSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O)O |
Kanonische SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


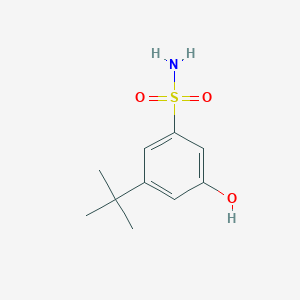
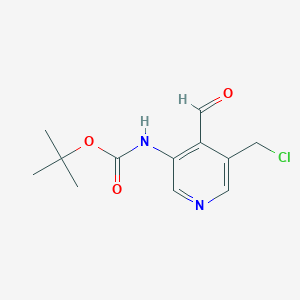
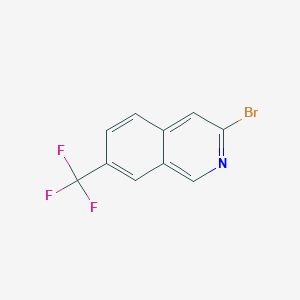
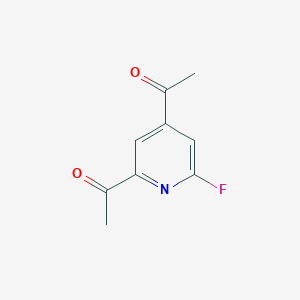
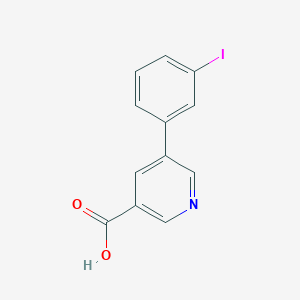
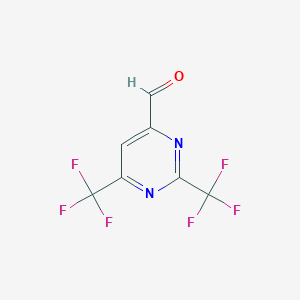
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
